2-Methyl-4-phenyl-1H-imidazole
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Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-phenyl-1H-imidazoles can be accomplished through various chemical routes, including the condensation of aldehydes with amidines or the reaction of diketones with ammonia and primary amines. A specific example includes the synthesis described by Heeres and van Cutsem (1981), where 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles are synthesized starting from phenylacetyl bromides, showcasing the compound's antimycotic properties (Heeres & van Cutsem, 1981).
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-phenyl-1H-imidazole derivatives has been explored through X-ray crystallography, revealing how substituent groups on the aryl ring affect the acid-base properties of the imidazole nucleus. This alteration in properties influences the strength of intermolecular N-H...N interactions and, consequently, the compound's crystal structure and antifungal activity. Macías et al. (2018) provided insights into the effects of substituents on three 4-aryl-2-methyl-1H-imidazoles (Macías et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-Methyl-4-phenyl-1H-imidazole includes participation in various organic reactions, such as N-alkylation, acylation, and nitration, showcasing its versatility in synthesizing diverse chemical entities. The electrophilic substitution reactions of these compounds have been studied, indicating their potential in creating a wide range of derivatives with varying chemical functionalities (Vlasova, Aleksandrov, & El’chaninov, 2010).
Scientific Research Applications
Corrosion Inhibition
2-Methyl-4-phenyl-1H-imidazole derivatives have been extensively studied for their potential as corrosion inhibitors in various environments. For instance, an imidazoline derivative, closely related to 2-Methyl-4-phenyl-1H-imidazole, demonstrated significant inhibition efficiency for P110 carbon steel in a hydrochloric acid environment. This efficiency was attributed to the compound's ability to adhere to the metal surface, forming a protective layer that reduces corrosion. The compound was found to behave as a mixed-type inhibitor, following the Langmuir adsorption isotherm model, as evidenced by various analytical techniques including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) (Zhang et al., 2015).
Antifungal Activity
The structural analysis of different 2-methyl-4-phenyl-1H-imidazole derivatives revealed a correlation between the electron-donating/withdrawing nature of substituent groups and the compound's antifungal efficacy. Certain derivatives showed significant activity against C. neoformans, suggesting that the strength of intermolecular N-H...N interactions influenced by the substituents plays a crucial role in determining the antifungal potential of these compounds. This insight can guide the design of more effective antifungal agents based on the 2-methyl-4-phenyl-1H-imidazole scaffold (Macías et al., 2018).
Catalytic Properties
2-Methyl-4-phenyl-1H-imidazole derivatives have also been investigated for their catalytic properties, particularly in the hydrolysis of phosphodiester bonds. A study involving two imidazole groups demonstrated their synergistic effect in catalyzing the hydrolysis of a specific phosphodiester compound, offering a simple model for the action mechanism of the phospholipase D superfamily. This research contributes to our understanding of enzymatic processes and the potential for designing biomimetic catalysts based on imidazole structures (Orth et al., 2010).
Future Directions
properties
IUPAC Name |
2-methyl-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMIILSQQVFWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344047 |
Source
|
Record name | 2-Methyl-4-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-1H-imidazole | |
CAS RN |
13739-48-5 |
Source
|
Record name | 2-Methyl-4-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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